molecular formula C19H22N2O3 B4332691 N-2-adamantyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

N-2-adamantyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

Cat. No. B4332691
M. Wt: 326.4 g/mol
InChI Key: ALAYEFCBZQEQCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-adamantyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide, also known as ADX-10059, is a small molecule drug that has been studied extensively for its potential therapeutic applications in various diseases.

Mechanism of Action

N-2-adamantyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide acts as a competitive antagonist of the TRPV1 ion channel, binding to the receptor and preventing the influx of calcium ions. This leads to a decrease in pain sensation and inflammation, which has potential therapeutic applications in various diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including a decrease in acid reflux symptoms in patients with GERD, a reduction in migraine frequency and severity, and a decrease in blood pressure in patients with hypertension. It has also been shown to have anti-inflammatory effects in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of N-2-adamantyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is its specificity for the TRPV1 ion channel, which allows for targeted inhibition of pain sensation and inflammation without affecting other ion channels. However, its low solubility and bioavailability can pose challenges for in vivo experiments, and its potential side effects on other physiological processes require further investigation.

Future Directions

For research on N-2-adamantyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide include exploring its potential therapeutic applications in other diseases, such as neuropathic pain and irritable bowel syndrome. Further studies on its mechanism of action and potential side effects are also needed to fully understand its therapeutic potential. Additionally, the development of more potent and bioavailable analogs of this compound could lead to improved therapeutic outcomes.

Scientific Research Applications

N-2-adamantyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including gastroesophageal reflux disease (GERD), migraine, and hypertension. It has been shown to inhibit the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation and inflammation.

properties

IUPAC Name

N-(2-adamantyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c22-17-9-24-16-2-1-12(8-15(16)20-17)19(23)21-18-13-4-10-3-11(6-13)7-14(18)5-10/h1-2,8,10-11,13-14,18H,3-7,9H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAYEFCBZQEQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC5=C(C=C4)OCC(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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